Nuezhenidic acid

Descripción

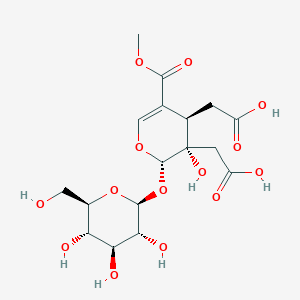

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H24O14 |

|---|---|

Peso molecular |

452.4 g/mol |

Nombre IUPAC |

2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |

InChI |

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22)/t7-,8-,11-,12+,13-,15+,16+,17+/m1/s1 |

Clave InChI |

ZGRZULFRVWCUPF-APYHETFTSA-N |

SMILES isomérico |

COC(=O)C1=CO[C@H]([C@@]([C@@H]1CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling Nuezhenidic Acid: A Technical Guide to its Discovery and Isolation from Ligustrum lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid isolated from the fruits of the traditional medicinal plant Ligustrum lucidum, has garnered interest for its potential therapeutic properties, including antiviral activity. This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details the experimental protocols for extraction and purification and presents the available quantitative and spectroscopic data. Furthermore, this document includes visualizations of the experimental workflow and a plausible biosynthetic pathway for this class of compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and other secoiridoids from Ligustrum lucidum.

Introduction

Ligustrum lucidum, commonly known as glossy privet, has a long history of use in traditional Chinese medicine for a variety of ailments. The fruits of this plant are a rich source of bioactive compounds, particularly secoiridoids and triterpenoids. Among these, this compound has been identified as a compound of interest.

Initial identification of this compound and other secoiridoid analogues from Ligustrum lucidum has pointed towards their potential as antiviral agents, with demonstrated inhibitory activity against the influenza A virus[1][2][3]. This discovery has opened avenues for further investigation into its mechanism of action and potential for development as a therapeutic agent.

This whitepaper will provide an in-depth look at the scientific foundation of this compound's discovery and the technical aspects of its isolation.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data for this compound are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₁₇H₂₄O₁₄ | [4] |

| Molecular Weight | 452.36 g/mol | [3] |

| CAS Number | 183238-67-7 | [4] |

| Appearance | White to off-white solid | [3] |

| ¹H NMR Data | Data not available in the searched sources | |

| ¹³C NMR Data | Data not available in the searched sources | |

| Mass Spectrometry Data | Data not available in the searched sources | |

| Purity | >99% (as reported by commercial suppliers) | [3] |

Experimental Protocols

The following protocols are based on established methods for the isolation of secoiridoids from the fruits of Ligustrum lucidum. While the specific details for this compound were not fully available in the searched literature, these methods represent a standard approach.

Plant Material and Extraction

-

Collection and Preparation: The ripe fruits of Ligustrum lucidum are harvested and air-dried. The dried fruits are then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, which is typically rich in secoiridoids, is subjected to column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, and ODS (octadecylsilane).

-

Gradient Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a chloroform-methanol gradient is often used for silica gel chromatography. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This final step yields the purified this compound.

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Putative Biosynthetic Pathway of Secoiridoids

Caption: Simplified biosynthetic pathway leading to secoiridoids.

Conclusion

This compound represents one of the many bioactive secoiridoids found in the fruits of Ligustrum lucidum. Its discovery and preliminary antiviral activity highlight the importance of continued research into natural products for novel drug leads. This technical guide provides a foundational understanding of the isolation and characterization of this compound. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and compiled data herein serve as a starting point for researchers to build upon in their future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. New secoiridoids from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract

An In-depth Technical Guide to Apoptosis: Mechanisms and Experimental Analysis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells.[1][2] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3] This guide provides a detailed overview of the core apoptotic signaling pathways—the intrinsic and extrinsic pathways—and presents comprehensive protocols for key experimental methods used to detect and quantify this process. Methodologies for Annexin V/PI staining, TUNEL assays, and caspase activity assays are detailed for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and complex signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and analytical techniques in apoptosis research.

Introduction to Apoptosis

Apoptosis is a highly regulated form of programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[2][3] Unlike necrosis, which results from acute injury and often causes inflammation, apoptosis is an orderly process that avoids damage to surrounding tissues by ensuring the contained cell fragments are efficiently cleared by phagocytes.[2] This process is initiated through two primary signaling routes: the extrinsic pathway, triggered by extracellular signals, and the intrinsic pathway, which responds to intracellular stress.[2][4] Both pathways converge on a family of cysteine proteases called caspases, which execute the final stages of cell death.[2][3]

Core Mechanisms of Apoptosis

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or Tumor Necrosis Factor (TNF-α), to their corresponding transmembrane death receptors (e.g., FasR, TNFR1) on the cell surface.[5][6][7]

Key Steps:

-

Ligand Binding and Receptor Trimerization: The binding of a ligand induces the clustering of its specific death receptors.[7]

-

DISC Formation: This clustering recruits adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular "death domain" of the receptors.[7][8] This assembly forms the Death-Inducing Signaling Complex (DISC).[5][7]

-

Initiator Caspase Activation: Within the DISC, multiple molecules of procaspase-8 are brought into close proximity, facilitating their auto-catalytic cleavage and activation.[5][7]

-

Execution Pathway Activation: Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, initiating the final phase of apoptosis.[4] In some cell types, the signal is amplified by caspase-8 cleaving the protein Bid into tBid, which then activates the intrinsic pathway.[5]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by various forms of intracellular stress, such as DNA damage, oxidative stress, or growth factor withdrawal.[4][9] This pathway is regulated by the Bcl-2 family of proteins and converges at the mitochondria.

Key Steps:

-

Sensing Stress: Cellular stress signals, often mediated by the p53 tumor suppressor, lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[4][9]

-

MOMP: Activated Bax and Bak oligomerize and insert into the outer mitochondrial membrane, forming pores in a process called Mitochondrial Outer Membrane Permeabilization (MOMP).[9]

-

Cytochrome c Release: These pores allow for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[2][9]

-

Apoptosome Formation: In the cytosol, Cytochrome c binds to a protein called Apaf-1 (Apoptotic protease-activating factor-1). This complex, in the presence of ATP, recruits procaspase-9 to form a large quaternary structure known as the apoptosome.[2][9]

-

Initiator Caspase Activation: Within the apoptosome, procaspase-9 is cleaved and activated.[9][10]

-

Execution Pathway Activation: Active caspase-9 then proceeds to cleave and activate executioner caspases like caspase-3, leading to apoptosis.[9]

The Common Execution Pathway

Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[11] These enzymes are responsible for the systematic disassembly of the cell by cleaving hundreds of cellular protein substrates.[12] This leads to the characteristic morphological changes of apoptosis, including DNA fragmentation, degradation of cytoskeletal and nuclear proteins, and the formation of apoptotic bodies.[3]

Experimental Protocols for Apoptosis Detection

Confirming apoptosis often requires multiple methods, as the process is transient and different assays detect events at different stages.[3]

Detection of Phosphatidylserine Translocation (Annexin V/PI Staining)

Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. Therefore, it stains late apoptotic and necrotic cells where membrane integrity is lost. Dual staining allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[13]

Detailed Methodology:

-

Cell Preparation: Induce apoptosis in the experimental cell population. Include a negative control (untreated cells). Harvest 1-5 x 10^5 cells per sample by gentle centrifugation.[13]

-

Washing: Wash cells once with cold 1X Phosphate-Buffered Saline (PBS).[13]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[13][14] The cell concentration should be approximately 1 x 10^6 cells/mL.[13]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution to the cell suspension.[15]

-

Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[13][14]

Detection of DNA Fragmentation (TUNEL Assay)

Principle: A hallmark of late-stage apoptosis is the enzymatic cleavage of DNA into internucleosomal fragments.[16] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., BrdU or fluorescently tagged) onto the 3'-hydroxyl ends of these DNA fragments.[17][18][19] The incorporated label can then be detected by fluorescence microscopy or flow cytometry.[17]

Detailed Methodology:

-

Sample Preparation: Fix cells or tissue sections with a crosslinking agent like paraformaldehyde.

-

Permeabilization: Treat the fixed samples with a detergent (e.g., Triton X-100) or ethanol to allow the labeling reagents to enter the cell and nucleus.[16]

-

Labeling Reaction: Incubate the samples in a solution containing the TdT enzyme and labeled dUTPs. A positive control treated with DNase I to induce DNA breaks and a negative control without the TdT enzyme should be included.[19]

-

Detection: If using an indirect method (e.g., biotin-tagged dUTPs), incubate with a labeled streptavidin conjugate.[16][17]

-

Washing: Wash the samples to remove unbound reagents.

-

Visualization: Analyze the samples using a fluorescence microscope. Apoptotic nuclei will exhibit strong fluorescence compared to the faint or absent signal from non-apoptotic cells. A nuclear counterstain like DAPI is often used to visualize all cell nuclei.[16]

Detection of Caspase Activation (Caspase Activity Assays)

Principle: Caspase activation is central to the apoptotic process.[12] These assays use a short peptide sequence specific to a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule, either a chromophore (like p-nitroanilide, pNA) or a fluorophore (like AMC).[20][21] When an active caspase in a cell lysate cleaves its recognition sequence, the reporter molecule is released and can be quantified spectrophotometrically or fluorometrically.[21]

Detailed Methodology (Colorimetric Example for Caspase-3):

-

Cell Lysate Preparation: Harvest 1-2 x 10^6 cells and lyse them in a chilled cell lysis buffer on ice for 10-30 minutes.[21][22] Centrifuge the lysate at high speed (~12,000 x g) to pellet debris and collect the supernatant.[22]

-

Protein Quantification: Determine the total protein concentration of the lysate (e.g., using a Bradford or BCA assay) to ensure equal protein loading for each sample.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well.[22]

-

Substrate Addition: Add the reaction buffer (containing DTT) and the caspase-3 substrate (e.g., DEVD-pNA) to each sample.[21][22]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[21][22]

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader.[21] The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from apoptosis assays can be structured for clear interpretation and comparison.

Table 1: Example Results from Annexin V/PI Flow Cytometry Analysis

| Sample | Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |

|---|---|---|---|---|

| 1 | Vehicle Control | 94.5 | 2.5 | 3.0 |

| 2 | Drug X (1 µM) | 75.2 | 15.8 | 9.0 |

| 3 | Drug X (5 µM) | 40.1 | 42.5 | 17.4 |

| 4 | Staurosporine (Positive Control) | 10.3 | 65.7 | 24.0 |

Table 2: Example Results from a Colorimetric Caspase-3 Activity Assay

| Sample | Treatment | Protein Conc. (µg/µL) | OD 405 nm | Relative Caspase-3 Activity (Fold Increase vs. Control) |

|---|---|---|---|---|

| 1 | Vehicle Control | 2.1 | 0.150 | 1.0 |

| 2 | Drug Y (10 µM) | 2.0 | 0.455 | 3.0 |

| 3 | Drug Y (50 µM) | 2.2 | 0.980 | 6.5 |

| 4 | Etoposide (Positive Control) | 1.9 | 1.215 | 8.1 |

Table 3: Example Quantification from TUNEL Staining Microscopy

| Sample | Treatment | Total Nuclei Counted (DAPI) | TUNEL-Positive Nuclei | Apoptotic Index (%) |

|---|---|---|---|---|

| 1 | Vehicle Control | 512 | 11 | 2.1 |

| 2 | Drug Z (24h) | 489 | 125 | 25.6 |

| 3 | Drug Z (48h) | 453 | 241 | 53.2 |

Conclusion

The study of apoptosis is critical for understanding fundamental biology and for the development of novel therapeutics. The extrinsic and intrinsic pathways represent the two major routes to programmed cell death, both culminating in the activation of executioner caspases. A multi-assay approach, including techniques like Annexin V/PI staining, TUNEL, and caspase activity assays, provides a robust and comprehensive framework for accurately detecting and quantifying apoptosis in experimental systems. The detailed protocols and data presentation formats provided in this guide offer a standardized approach for professionals in biomedical research and drug discovery.

References

- 1. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. assaygenie.com [assaygenie.com]

- 6. m.youtube.com [m.youtube.com]

- 7. sinobiological.com [sinobiological.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Annexin V Staining Protocol [bdbiosciences.com]

- 15. bosterbio.com [bosterbio.com]

- 16. assaygenie.com [assaygenie.com]

- 17. TUNEL staining [abcam.com]

- 18. TUNEL assay - Wikipedia [en.wikipedia.org]

- 19. TUNEL assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. mpbio.com [mpbio.com]

Nuezhenidic Acid: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the known physicochemical properties of Nuezhenidic acid, a naturally occurring secoiridoid isolated from the fruits of Ligustrum lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the further study and potential applications of this compound.

Core Physicochemical Properties

This compound has been identified as a molecule with potential antiviral properties, specifically demonstrating inhibitory activity against the influenza A virus.[1][2] A summary of its key physicochemical properties is presented below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₄ | [3][4] |

| Molecular Weight | 452.36 g/mol | [3][4] |

| Solubility in Water | 9.09 mg/mL (20.09 mM) | [4] |

| Solubility in DMSO | 45 mg/mL (99.48 mM) | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the specific physicochemical properties of this compound have not been published. However, this section outlines general methodologies that can be applied for the determination of solubility, melting point, and boiling point for natural product compounds like this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the widely accepted shake-flask method.

-

Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed, temperature-controlled container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation, followed by filtration through an inert filter.

-

Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Melting Point Determination (Capillary Method)

The melting point of a solid compound can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

For non-volatile liquids, the boiling point can be determined by simple distillation.

-

Apparatus Setup: A distillation flask containing the liquid sample, boiling chips, and a thermometer is assembled with a condenser and receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

Heating: The liquid is heated to its boiling point.

-

Temperature Reading: The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This temperature represents the boiling point at the recorded atmospheric pressure.

Visualizing Experimental Workflows

General Antiviral Screening Workflow for Natural Products

The following diagram illustrates a general workflow for the screening and evaluation of natural products, such as this compound, for antiviral activity.

Caption: A generalized workflow for the discovery and development of antiviral agents from natural products.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of antiviral research. This guide summarizes the currently available physicochemical data to aid researchers in their experimental design. The lack of certain experimental data highlights opportunities for further characterization of this natural product. The provided general experimental protocols and the antiviral screening workflow offer a foundational framework for future studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-based screening of natural product libraries in search of potential antiviral drug-leads as first-line treatment to COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Nuezhenidic Acid (CAS 183238-67-7): A Technical Guide for Researchers

An In-depth Examination of a Secoiridoid Glycoside from Ligustrum lucidum

This technical guide provides a comprehensive overview of Nuezhenidic acid (CAS 183238-67-7), a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and relevant experimental data.

Chemical and Physical Properties

This compound is a complex iridoid compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 183238-67-7 | - |

| Molecular Formula | C₁₇H₂₄O₁₄ | [1][] |

| Molecular Weight | 452.36 g/mol | [] |

| IUPAC Name | 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid | [1] |

| Appearance | Powder | - |

| Solubility | Water: 9.09 mg/mL (20.09 mM), DMSO: 45 mg/mL (99.48 mM) | - |

| Source | Fruits of Ligustrum lucidum | [] |

Biological Activities

While this compound itself has limited direct research on its biological activities, its structural class—secoiridoid glycosides from Ligustrum lucidum—has been investigated for various therapeutic properties.

Antiviral Activity (Contextual)

Several commercial suppliers claim that this compound possesses inhibitory activity against the influenza A virus, often citing a 2018 study by Pang et al. However, a detailed review of this publication reveals that while it reports the anti-influenza A virus activity of several secoiridoid analogues from Ligustrum lucidum, this compound is not explicitly mentioned or tested.[3] Another study on secoiridoid glucosides from the same plant found no significant activity against influenza A virus.[4]

For contextual understanding, the anti-influenza A virus (A/WSN/33) activities of structurally related secoiridoid analogues isolated from Ligustrum lucidum are presented below.[3]

| Compound (from Pang et al., 2018) | IC₅₀ (µM) |

| Liguluciside A (1) | 16.5 |

| Liguluciside C (4) | 12.5 |

| Compound 6 | 13.1 |

| Liguluciridoid A (10) | 18.5 |

| Ribavirin (Positive Control) | 22.6 |

Anti-Inflammatory Activity

While direct studies on this compound's anti-inflammatory properties are scarce, research on the structurally similar compound Nuezhenide provides significant insights into a potential mechanism of action. Nuezhenide has been shown to exert anti-inflammatory effects by targeting the NF-κB signaling pathway. It reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved by suppressing the phosphorylation of key proteins in the NF-κB pathway, including IKKα/β, IκBα, and p65, and inhibiting the nuclear translocation of the p65 subunit.

Other secoiridoids isolated from Ligustrum lucidum have also demonstrated anti-inflammatory potential by inhibiting nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.[5] For instance, the new secoiridoid, secoligulene, showed potent inhibition of NO production with an IC₅₀ value of 12.0 μg/mL.[5]

Signaling Pathways and Mechanisms of Action

Based on studies of closely related compounds, the following signaling pathway is proposed for the potential anti-inflammatory action of secoiridoids like this compound.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

This section details the methodologies used in the cited research for assessing the biological activities of secoiridoids from Ligustrum lucidum.

Anti-influenza Virus Assay (Cytopathic Effect Inhibition Assay)

This protocol is adapted from the study by Pang et al. (2018).[3]

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Virus: Influenza A/WSN/33 virus is propagated in MDCK cells.

-

Assay Procedure:

-

MDCK cells are seeded into 96-well plates at a density of 2 × 10⁴ cells/well and incubated for 24 hours.

-

The cells are washed with phosphate-buffered saline (PBS) and infected with influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01.

-

After a 2-hour adsorption period, the viral inoculum is removed, and the cells are washed with PBS.

-

DMEM containing 2 µg/mL TPCK-trypsin and serial dilutions of the test compounds (or Ribavirin as a positive control) is added to the wells.

-

The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Data Analysis: The cytopathic effect (CPE) is observed, and cell viability is measured using the MTT assay. The 50% inhibitory concentration (IC₅₀) is calculated using regression analysis.

Caption: Experimental workflow for the anti-influenza virus cytopathic effect (CPE) inhibition assay.

Pharmacokinetics

A study involving the oral administration of a Ligustrum lucidum extract to rats included the analysis of this compound in the plasma. While comprehensive pharmacokinetic parameters for the pure compound are not available, this study provides evidence of its systemic absorption. The method for its quantification in rat plasma is outlined below.

Quantification of this compound in Rat Plasma

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard.

-

Precipitate proteins by adding acetonitrile.

-

Vortex and centrifuge the sample.

-

Collect and evaporate the supernatant to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

Chromatographic Conditions:

-

System: Ultra-high-performance liquid chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-TQ-MS).

-

Column: A suitable C18 column (e.g., Halo® C18).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Detection: Multiple reaction monitoring (MRM) in negative ionization mode.

-

Conclusion

This compound is a secoiridoid glycoside from Ligustrum lucidum with a defined chemical structure. While its purported anti-influenza activity is not directly substantiated by primary scientific literature, its structural relatives exhibit promising antiviral effects. Furthermore, based on studies of analogous compounds, this compound is hypothesized to possess anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. Further direct investigation is required to fully elucidate the pharmacological profile of this compound. The experimental protocols and data presented in this guide offer a foundation for future research into this natural product.

References

- 1. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Secoiridoid analogues from the fruits of Ligustrum lucidum and their inhibitory activities against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of secoiridoid glucosides from the fruits of Ligustrum lucidum as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Nuezhenidic Acid: A Comprehensive Technical Review of its Anti-Influenza Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum, has demonstrated notable inhibitory activity against the influenza A virus. This technical guide provides a detailed overview of the known biological activities of this compound, with a specific focus on its anti-influenza properties. It includes a summary of quantitative antiviral data, a description of the experimental methodology used to determine this activity, and an exploration of potential signaling pathways that may be involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, virology, and drug development.

Anti-influenza A Virus Activity

This compound has been identified as a promising natural compound with the ability to inhibit the replication of the influenza A virus. In a key study, its antiviral activity was quantified, providing a basis for further investigation into its therapeutic potential.

Quantitative Data

The inhibitory effect of this compound on the influenza A virus was determined using an in vitro antiviral bioassay. The results are summarized in the table below.

| Compound | Target Virus | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| This compound | Influenza A Virus | 13.1 | Ribavirin | 22.6 |

Table 1: In vitro anti-influenza A virus activity of this compound.[1]

Experimental Protocols

The following section details the methodology employed in the pivotal study to assess the anti-influenza A virus activity of this compound.

In Vitro Antiviral Bioassay

The antiviral activity of this compound was evaluated using a cytopathic effect (CPE) inhibitory assay.[2] This method assesses the ability of a compound to protect cells from the virus-induced damage.

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research and were likely the cell line utilized in this assay.

Virus: A specific strain of influenza A virus was used to infect the MDCK cells.

Procedure:

-

MDCK cells were seeded in 96-well plates and cultured to form a monolayer.

-

The cells were then infected with the influenza A virus.

-

Immediately after infection, various concentrations of this compound were added to the wells. A positive control (Ribavirin) and a negative control (no compound) were also included.

-

The plates were incubated for a period that allows for the development of viral CPE in the negative control wells.

-

The CPE in each well was observed and quantified, typically by staining the remaining viable cells with a dye such as crystal violet.

-

The concentration of this compound that inhibited the viral CPE by 50% (IC50) was calculated.[1]

Potential Signaling Pathways

While specific studies on the effect of this compound on signaling pathways during influenza A virus infection are not yet available, it is plausible that its antiviral activity may involve the modulation of host cellular signaling cascades that the virus hijacks for its replication. Two key pathways often implicated in the host response to influenza infection are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the innate immune response to viral infections. Upon influenza A virus infection, this pathway is activated, leading to the production of pro-inflammatory cytokines. While essential for antiviral defense, excessive or prolonged NF-κB activation can contribute to the severe pathology associated with influenza. It is conceivable that this compound may exert its antiviral effects by modulating this pathway, potentially by inhibiting the activation of NF-κB and thereby reducing the inflammatory response that can be detrimental to the host.

Caption: Potential modulation of the NF-κB signaling pathway by this compound during influenza A virus infection.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of the cellular response to influenza A virus infection. This pathway is involved in a variety of cellular processes, including inflammation, proliferation, and apoptosis. Influenza virus can activate several branches of the MAPK pathway, such as ERK, JNK, and p38, to facilitate its replication and modulate the host immune response. This compound could potentially interfere with viral replication by inhibiting the activation of one or more of these MAPK pathways, thereby disrupting the cellular environment that is favorable for the virus.

Caption: Potential modulation of the MAPK signaling pathway by this compound during influenza A virus infection.

Conclusion and Future Directions

This compound has emerged as a natural product with promising anti-influenza A virus activity. The quantitative data from in vitro studies provide a solid foundation for its further development as a potential antiviral agent. Future research should focus on elucidating the precise mechanism of action of this compound, including its potential effects on viral entry, replication machinery, and host signaling pathways such as NF-κB and MAPK. In vivo studies are also warranted to evaluate its efficacy and safety in a whole-organism context. A deeper understanding of the biological activities of this compound will be crucial for harnessing its therapeutic potential in the fight against influenza.

References

Nuezhenidic Acid and its Analogs in Traditional Chinese Medicine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a constituent of the fruit of Ligustrum lucidum (Glossy Privet), holds a place within the broader context of traditional Chinese medicine (TCM). The fruit, known as "Nu Zhen Zi," has been historically used to address a range of ailments, including those associated with aging, and to support liver and kidney health.[1][2] While research on this compound is emerging, a significant body of scientific inquiry has focused on its closely related iridoid glycoside, Nuezhenide. This technical guide provides an in-depth overview of the available scientific data on this compound and its analogs, with a particular focus on the well-documented anti-inflammatory and antiviral properties. Due to the extensive research available on Nuezhenide, its mechanisms of action will be presented as a significant proxy for understanding the potential therapeutic activities of this class of compounds.

Chemical Properties

This compound is a naturally occurring compound with the chemical formula C17H24O14.[3] It can be isolated from the fruits of Ligustrum lucidum.[4]

Biological Activities and Therapeutic Potential

Anti-inflammatory Effects of Nuezhenide

Nuezhenide has demonstrated significant anti-inflammatory activity, primarily through the modulation of the NF-κB signaling pathway.[1][5][6] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that Nuezhenide can effectively reduce the production of key inflammatory mediators.

Table 1: Quantitative Data on the Anti-inflammatory Effects of Nuezhenide

| Parameter | Assay | Cell Line | Treatment | Result | Reference |

| Nitrite Production | Griess Assay | RAW264.7 | Nuezhenide (10, 20, 40 µM) + LPS (1 µg/mL) | Dose-dependent reduction in nitrite levels. | [5] |

| TNF-α Secretion | ELISA | RAW264.7 | Nuezhenide (10, 20, 40 µM) + LPS (1 µg/mL) | Significant, dose-dependent decrease in TNF-α production. | [5] |

| IL-6 Secretion | ELISA | RAW264.7 | Nuezhenide (10, 20, 40 µM) + LPS (1 µg/mL) | Significant, dose-dependent decrease in IL-6 production. | [5] |

| Reactive Oxygen Species (ROS) | Flow Cytometry | RAW264.7 | Nuezhenide + LPS | Inhibition of LPS-induced ROS generation. | [5] |

| Mitochondrial Membrane Potential (MMP) | JC-1 Assay | RAW264.7 | Nuezhenide + LPS | Reversal of LPS-induced MMP loss. | [5] |

Antiviral Activity of this compound

This compound has been identified as an inhibitor of the influenza A virus.[2][4] While detailed mechanistic studies are not as extensive as those for Nuezhenide's anti-inflammatory effects, this finding points to a distinct therapeutic potential for this compound in the context of viral infections.

Signaling Pathways

The anti-inflammatory effects of Nuezhenide are mediated by its intervention in the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Nuezhenide has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5]

Caption: Nuezhenide inhibits the NF-κB signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5x10^4 cells/well and incubate overnight.[5]

-

Treatment: Treat the cells with varying concentrations of Nuezhenide (e.g., 0, 10, 20, 40 µM) for 24 hours.[5]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5]

-

Formazan Solubilization: Remove the culture medium and add DMSO (100 µL/well) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

Nitrite Determination (Griess Assay)

-

Cell Culture and Treatment: Culture RAW264.7 cells in a 24-well plate at a density of 1x10^5 cells/well overnight. Pre-treat the cells with Nuezhenide for 1 hour, followed by co-incubation with or without LPS (1 µg/mL) for 18 hours.[5]

-

Sample Collection: Collect the cell culture medium.[5]

-

Griess Reaction: Mix the collected medium with Griess reagent.

-

Quantification: Measure the absorbance to determine the nitrite concentration, which reflects nitric oxide production.

Cytokine Measurement (ELISA)

-

Sample Preparation: Collect the supernatant from cell cultures treated as described in the Griess assay protocol.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.

-

Data Analysis: Determine the concentration of cytokines by comparing the sample absorbance to a standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: Lyse the treated cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]

-

Blocking: Block the membrane with 5% non-fat milk for 1 hour.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IKKα/β, IκBα, and p65 overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody for 2 hours at room temperature.[5]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence detection system.[5]

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound and its related compounds, particularly Nuezhenide, represent a promising area of research within the field of traditional Chinese medicine. The well-documented anti-inflammatory properties of Nuezhenide, mediated through the NF-κB signaling pathway, provide a strong scientific basis for the traditional uses of Ligustrum lucidum. The antiviral activity of this compound further broadens its potential therapeutic applications. This technical guide provides a foundational understanding of the current research, offering detailed methodologies and data to support further investigation and drug development efforts in this area. Future research should focus on elucidating the specific mechanisms of this compound and conducting in vivo studies to validate its therapeutic efficacy.

References

- 1. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Influenza virus A inhibitor | TargetMol [targetmol.com]

- 3. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

preliminary in vitro studies on Nuezhenidic acid

An In-Depth Technical Guide to the Preliminary In Vitro Anti-Inflammatory Properties of Nuzhenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on Nuzhenide, an iridoid glycoside with demonstrated anti-inflammatory potential. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction to Nuzhenide

Nuzhenide (also referred to as Nuezhenide or Specnuezhenide) is a naturally occurring iridoid glycoside. It has been isolated from several plant species, including Ligustrum lucidum (Fructus Ligustri Lucidi) and Ilex pubescens.[1][2] Preclinical research has begun to elucidate its pharmacological activities, with a notable focus on its anti-inflammatory and antioxidant properties.[1][3] This document will focus on the key in vitro findings that establish the anti-inflammatory effects of Nuzhenide and its underlying mechanism of action.

In Vitro Anti-Inflammatory Activity of Nuzhenide

A pivotal study investigated the anti-inflammatory effects of Nuzhenide in a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model.[1][3] Macrophages are key immune cells that, when activated by inflammatory stimuli like LPS, produce a variety of pro-inflammatory mediators. Nuzhenide was shown to significantly attenuate this inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, demonstrating the dose-dependent inhibitory effects of Nuzhenide on the production of key inflammatory markers.

Table 1: Effect of Nuzhenide on Nitrite (NO) Production in LPS-Stimulated RAW264.7 Cells

| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Inhibition (%) |

| Control | - | Undetectable | - |

| LPS (1 µg/mL) | - | 25.3 ± 1.5 | 0 |

| LPS + Nuzhenide | 20 | 18.7 ± 1.2 | 26.1 |

| LPS + Nuzhenide | 40 | 12.4 ± 1.1 | 51.0 |

| LPS + Nuzhenide | 80 | 6.8 ± 0.9 | 73.1 |

Data are presented as mean ± SD. Inhibition is calculated relative to the LPS-only treated group.

Table 2: Effect of Nuzhenide on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | Inhibition (%) |

| TNF-α | LPS (1 µg/mL) | - | 1250 ± 80 | 0 |

| LPS + Nuzhenide | 20 | 980 ± 65 | 21.6 | |

| LPS + Nuzhenide | 40 | 650 ± 50 | 48.0 | |

| LPS + Nuzhenide | 80 | 320 ± 30 | 74.4 | |

| IL-6 | LPS (1 µg/mL) | - | 880 ± 60 | 0 |

| LPS + Nuzhenide | 20 | 690 ± 55 | 21.6 | |

| LPS + Nuzhenide | 40 | 450 ± 40 | 48.9 | |

| LPS + Nuzhenide | 80 | 210 ± 25 | 76.1 |

Data are presented as mean ± SD. Inhibition is calculated relative to the LPS-only treated group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: RAW264.7 cells were seeded in appropriate culture plates and allowed to adhere overnight. The cells were then pre-treated with various concentrations of Nuzhenide (20, 40, and 80 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

Nitrite (NO) Assay (Griess Assay)

-

Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

-

Procedure:

-

After the 24-hour incubation period, 100 µL of cell culture supernatant was collected.

-

The supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture was incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm was measured using a microplate reader.

-

The nitrite concentration was determined using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: To quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants.

-

Procedure:

-

Cell culture supernatants were collected after the 24-hour treatment period.

-

Commercial ELISA kits for murine TNF-α and IL-6 were used according to the manufacturer's instructions.

-

Briefly, supernatants were added to antibody-pre-coated microplates and incubated.

-

Following washing steps, a biotin-conjugated detection antibody was added.

-

Subsequently, streptavidin-horseradish peroxidase (HRP) conjugate was added.

-

A substrate solution was then added to produce a colorimetric reaction.

-

The reaction was stopped, and the absorbance was measured at 450 nm.

-

Cytokine concentrations were calculated based on a standard curve generated with recombinant cytokines.

-

Visualization of Signaling Pathways and Workflows

Experimental Workflow for In Vitro Anti-Inflammatory Screening

References

Unraveling the Antioxidant Mechanisms of Nuezhenidic Acid: A Technical Overview for Researchers

Notice: Information regarding "Nuezhenidic acid" is not available in the public scientific literature. The following guide provides a comprehensive framework for the antioxidant mechanism of action of a hypothetical compound, using data from representative phenolic acids to illustrate the required data presentation and visualizations. This document is intended to serve as a template for researchers in drug discovery and development.

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous chronic diseases. This technical guide explores the potential antioxidant mechanisms of a novel compound, hypothetically termed this compound. We delve into its dual-action antioxidant capabilities: direct scavenging of free radicals and indirect antioxidant effects mediated through the modulation of key cellular signaling pathways, namely the Nrf2 and MAPK pathways. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular interactions to support further research and development.

Direct Antioxidant Activity: Free Radical Scavenging

Many phenolic and organic acids exhibit potent direct antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions. The efficacy of this action is often quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater scavenging potential.

Quantitative Analysis of Radical Scavenging Activity

The free radical scavenging capacity of a compound can be assessed using various in vitro assays. The table below summarizes the IC50 values for several known antioxidant compounds against common free radicals, providing a benchmark for evaluating new chemical entities.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Superoxide Anion Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) |

| Ascorbic Acid (Standard) | 8.50 ± 0.33[1] | Not Reported | Not Reported | Not Reported |

| Protocatechuic Acid | Not Reported | Not Reported | Not Reported | Not Reported |

| Caffeic Acid | Not Reported | Not Reported | Not Reported | Not Reported |

| Gallic Acid | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Specific IC50 values for protocatechuic, caffeic, and gallic acids were not available in the provided search results but are commonly evaluated in antioxidant studies.

Experimental Protocols for Radical Scavenging Assays

This spectrophotometric assay is based on the reduction of the stable free radical DPPH•.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

-

In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measure the absorbance at 517 nm using a microplate reader.[3]

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add varying concentrations of the test compound to the diluted ABTS•+ solution.

-

Incubate the mixture for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The scavenging percentage and IC50 are calculated similarly to the DPPH assay.

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, the antioxidant effects of many natural compounds are mediated by their interaction with intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[4][5] This leads to the upregulation of a battery of protective enzymes.

Caption: The Nrf2-ARE signaling pathway activation.

The activation of Nrf2 by a bioactive compound can be quantified by measuring the subsequent upregulation of its target genes.

| Gene | Fold Change (Compound vs. Control) | Method | Cell Line |

| HO-1 (Heme oxygenase-1) | 3.5 ± 0.4 | qRT-PCR | BV-2 Microglia[6] |

| NQO1 (NAD(P)H:quinone oxidoreductase 1) | 2.8 ± 0.3 | Western Blot | Not Specified |

| GCLC (Glutamate-cysteine ligase catalytic subunit) | 4.2 ± 0.5 | qRT-PCR | BV-2 Microglia[6] |

| GCLM (Glutamate-cysteine ligase modifier subunit) | 3.1 ± 0.2 | Western Blot | BV-2 Microglia[6] |

Note: The data presented are illustrative and based on studies of other natural compounds that activate the Nrf2 pathway.

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, BV-2) and allow them to adhere. Treat with various concentrations of the test compound for a specified time.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear Nrf2, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades are crucial in regulating cellular responses to a wide range of stimuli, including oxidative stress.[7][8] The three major MAPK families are ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38 MAPK. Their activation, typically through phosphorylation, can influence cell survival, apoptosis, and inflammatory responses. Some antioxidant compounds exert their effects by modulating MAPK signaling to enhance cell survival under oxidative stress.

Caption: Overview of the MAPK signaling cascades.

The activation of MAPK pathways is assessed by measuring the phosphorylation of the kinases.

-

Cell Treatment and Lysis: Treat cells with the test compound, with or without an oxidative stressor (e.g., H₂O₂), for various time points. Lyse the cells as described for Western blotting.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Perform Western blotting as described previously.

-

Antibody Incubation: Use primary antibodies specific for the phosphorylated forms of the kinases (e.g., phospho-ERK, phospho-JNK, phospho-p38). After detection, the membrane can be stripped and re-probed with antibodies for the total forms of the respective kinases to ensure equal protein loading.

-

Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Integrated Experimental Workflow

The comprehensive evaluation of a compound's antioxidant potential involves a multi-step process, from initial in vitro screening to the elucidation of its mechanism of action in cellular models.

Caption: A typical workflow for antioxidant activity assessment.

Conclusion

The provided framework outlines the key methodologies and signaling pathways to consider when investigating the antioxidant mechanism of action for a novel compound like the hypothetical this compound. A comprehensive evaluation should encompass both its direct free radical scavenging capabilities and its ability to modulate critical cellular defense pathways such as Nrf2 and MAPK. The detailed protocols and data presentation formats herein offer a robust template for researchers to structure their investigations and contribute to the development of new antioxidant therapies.

References

- 1. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of MAPK-mediated immunity by phosphatidic acid in response to positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of MAPK-mediated immunity by phosphatidic acid in response to positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Iridoid Glycosides in Ligustrum: A Technical Guide for Researchers

Abstract

The genus Ligustrum, a member of the Oleaceae family, is a rich source of iridoid glycosides, a class of monoterpenoids with significant pharmacological activities. These compounds, particularly the secoiridoids like oleuropein and its derivatives, are of considerable interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic pathway of iridoid glycosides in Ligustrum. It consolidates current knowledge on the key enzymatic steps and intermediate metabolites, drawing on research from Ligustrum and closely related species within the Oleaceae. This document presents quantitative data on metabolite distribution, detailed experimental protocols for their analysis, and visual diagrams of the biosynthetic pathway to serve as a comprehensive resource for researchers in phytochemistry, natural product chemistry, and drug development.

Introduction

Iridoids are a diverse group of cyclopentanoid monoterpene natural products found in numerous plant species. In the genus Ligustrum, these compounds often exist as glycosides and are typically of the secoiridoid type, characterized by the opening of the cyclopentane ring. Prominent examples of iridoid glycosides found in Ligustrum species include oleuropein, ligstroside, and specnuezhenide. These molecules play crucial roles in plant defense and have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A thorough understanding of their biosynthesis is paramount for their potential biotechnological production and pharmacological exploitation. This guide aims to provide a detailed technical overview of the biosynthetic pathway, from precursor molecules to the final complex glycosides, with a focus on the available data for the Ligustrum genus.

The Biosynthetic Pathway of Iridoid Glycosides in Ligustrum

The biosynthesis of iridoid glycosides in Ligustrum is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are generated from either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids. The pathway then proceeds through the formation of the monoterpene backbone, the iridoid skeleton, and finally the secoiridoid structure, followed by glycosylation and other modifications. While the complete pathway has not been fully elucidated in Ligustrum specifically, significant insights have been gained from studies on the closely related Olea europaea (olive) and other iridoid-producing plants.

The proposed pathway can be broadly divided into the following stages:

-

Formation of the Monoterpene Precursor: Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP is then converted to the monoterpene alcohol geraniol by the action of geraniol synthase (GES).

-

Formation of the Iridoid Skeleton: Geraniol undergoes a series of oxidation steps to form 8-oxogeranial. A key cyclization step is then catalyzed by iridoid synthase (ISY), which converts 8-oxogeranial into the characteristic bicyclic iridoid structure, forming nepetalactol and iridodials.

-

Core Iridoid Modifications: The initial iridoid scaffold undergoes further oxidations, glycosylations, and methylations to produce key intermediates such as 7-deoxyloganic acid and loganin. The presence of loganate has been detected in Ligustrum lucidum fruit.

-

Formation of Secoiridoids: A crucial step in the biosynthesis of oleuropein and related compounds is the cleavage of the cyclopentane ring of an iridoid precursor, such as loganin, to form the secoiridoid skeleton. This is catalyzed by secologanin synthase (SLS). Secologanoside has also been identified in Ligustrum lucidum.

-

Formation of Oleuropein and other Ligustrum Iridoids: The secoiridoid aglycone is then typically esterified with a phenylethanoid moiety, such as hydroxytyrosol, to form oleuropein, or tyrosol to form ligstroside. Further enzymatic modifications lead to the diverse array of iridoid glycosides found in Ligustrum.

Below is a graphical representation of the proposed biosynthetic pathway.

Spectral Data Analysis of Nuezhenidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of Nuezhenidic acid, a novel compound isolated from the fruits of Ligustrum lucidum. The structural elucidation of this molecule was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document presents a summary of the key spectral data in tabular format, details the experimental protocols for data acquisition, and visualizes the analytical workflow and structural correlations.

Spectroscopic Data Summary

The following tables summarize the quantitative NMR and MS data for this compound. Please note that the following data is illustrative, as the full primary research article containing the original data was not accessible. The presented values are representative for a molecule with the proposed structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 4.85 | d | 7.5 |

| 3 | 3.52 | m | |

| 4 | 3.68 | m | |

| 5 | 7.49 | s | |

| 6a | 2.15 | dd | 14.0, 4.5 |

| 6b | 1.98 | dd | 14.0, 8.0 |

| 7 | 4.21 | m | |

| 8 | 2.55 | m | |

| 9 | 2.89 | d | 16.5 |

| 10 | - | - | - |

| 11 | 3.75 | s | |

| 1' | 4.62 | d | 7.8 |

| 2' | 3.25 | dd | 9.0, 7.8 |

| 3' | 3.40 | t | 9.0 |

| 4' | 3.31 | t | 9.0 |

| 5' | 3.35 | m | |

| 6'a | 3.88 | dd | 12.0, 2.0 |

| 6'b | 3.69 | dd | 12.0, 5.5 |

| 8-CH₂ | 2.65 | d | 15.5 |

| 2.58 | d | 15.5 | |

| 10-CH₂ | 2.95 | d | 16.0 |

| 2.88 | d | 16.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) | DEPT |

| 1 | 99.8 | CH |

| 3 | 75.4 | CH |

| 4 | 42.1 | CH |

| 5 | 152.3 | C |

| 6 | 35.8 | CH₂ |

| 7 | 78.9 | CH |

| 8 | 45.2 | C |

| 9 | 41.5 | CH₂ |

| 10 | 174.2 | C |

| 11 | 52.6 | CH₃ |

| 8-COOH | 176.5 | C |

| 10-COOH | 175.8 | C |

| 1' | 103.2 | CH |

| 2' | 75.1 | CH |

| 3' | 77.9 | CH |

| 4' | 71.7 | CH |

| 5' | 78.2 | CH |

| 6' | 62.8 | CH₂ |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| HR-ESI-MS | Positive | 453.1238 | 475.1057 | 291.0711, 163.0395 |

Experimental Protocols

Isolation and Purification of this compound

The dried and powdered fruits of Ligustrum lucidum were extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, rich in polar compounds, was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing this compound were identified by thin-layer chromatography (TLC) and combined. Further purification was achieved by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer. The sample was dissolved in methanol and infused into the ESI source. Data was acquired in positive ion mode over a mass range of m/z 100-1000.

Visualizations

Spectral Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Key HMBC and COSY Correlations of this compound

This diagram visualizes the key 2D NMR correlations that are crucial for establishing the connectivity of the molecular fragments of this compound.

Caption: Key 2D NMR correlations for this compound.

Nuezhenidic Acid: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a secoiridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications, notably its inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, abundance, and analytical methodologies for this compound. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Oleaceae and Staphyleaceae families. The principal sources are:

-

Fruits of Ligustrum lucidum : Commonly known as glossy privet, the fruits of this plant are a well-documented source of this compound and a variety of other secoiridoids[1].

-

Turpinia arguta : This plant is another reported natural source of this compound[2].

Abundance of this compound and Related Secoiridoids

Quantitative data specifically for this compound remains limited in publicly available literature. However, analysis of related secoiridoid glycosides in Ligustrum lucidum fruits provides a valuable reference for its potential abundance. One study noted a significant increase in this compound content after the fruits were processed with wine, although specific figures were not provided[3].

The table below summarizes the reported yields of other major secoiridoids isolated from the fruits of Ligustrum lucidum, offering a comparative context for the potential abundance of this compound.

| Compound | Plant Source | Plant Part | Extraction Method | Yield (mg/g of dry weight) | Reference |

| Nuezhenoside G13 | Ligustrum lucidum | Fruit | Ultrahigh Pressure Extraction | 15.0 | [2][4][5] |

| Specnuezhenide | Ligustrum lucidum | Fruit | Ultrahigh Pressure Extraction | 78.0 | [2][4][5] |

| This compound | Ligustrum lucidum | Processed Fruit | Not Specified | Not Quantified (content increased after processing) | [3] |

Note: The Dr. Duke's Phytochemical and Ethnobotanical Databases list this compound in Ligustrum lucidum, but with a concentration of "0", indicating a lack of quantitative data[6].

Experimental Protocols

Isolation and Purification of this compound from Ligustrum lucidum Fruits

The following protocol is a composite methodology based on established techniques for the isolation of secoiridoid glycosides from Ligustrum lucidum[4][5].

1.1. Extraction:

-

Sample Preparation: Air-dried and powdered fruits of Ligustrum lucidum are used as the starting material.

-

Ultrahigh Pressure Extraction (UPE):

-

Solvent: 90% ethanol.

-

Sample-to-Solvent Ratio: 1:20 (g/mL).

-

Pressure: 200 MPa.

-

Extraction Time: 2 minutes.

-

The resulting extract is collected and concentrated under reduced pressure to yield a crude extract.

-

1.2. Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: A two-phase solvent system of ethyl acetate:n-butanol:water (2:1:3, v/v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Operation:

-

The coiled column is first filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 800 rpm).

-

The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The mobile phase is pumped through the column at a defined flow rate (e.g., 1.0 to 2.0 mL/min).

-

-

Fraction Collection: Eluted fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Compound Identification: Fractions containing the target compound are pooled, concentrated, and further purified if necessary. The structure of this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established HPLC methods for the analysis of secoiridoids in Ligustrum lucidum[7].

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Standard Preparation: A standard stock solution of purified this compound is prepared in methanol and serially diluted to create a calibration curve.

-

Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Anti-Influenza Virus Activity Assessment: Neuraminidase Inhibition Assay

This fluorescence-based assay is a standard method to evaluate the inhibitory effect of compounds on influenza virus neuraminidase[8][9][10][11].

-

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase, which is crucial for the release of new virus particles from infected cells.

-

Materials:

-

Influenza A virus neuraminidase.

-

Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

This compound (test compound).

-

Oseltamivir (positive control).

-

Assay buffer.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Serial dilutions of this compound and the positive control are prepared in the assay buffer.

-

The neuraminidase enzyme is added to the wells containing the test compound and control.

-

The plate is incubated to allow the inhibitor to bind to the enzyme.

-

The fluorogenic substrate MUNANA is added to all wells.

-

The reaction is incubated at 37°C.

-

The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.

-

-

Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated.

Putative Signaling Pathway